beta-Simiarenol

Description

Historical Context of beta-Simiarenol Discovery and Early Research

The discovery and initial structural elucidation of this compound date back to the mid-1960s. The compound was first isolated from the Hong Kong species of Rhododendron simiarum. medchemexpress.comnih.govmedchemexpress.comchemicalbook.com Early research focused on determining its complex molecular structure, identifying it as a triterpene alcohol. medchemexpress.comchemicalbook.com These foundational studies established it as 5-adianene-3-β-ol, a rare pentacyclic triterpene containing a hopane-type nucleus. nih.govtandfonline.com The initial work was crucial for its classification and paved the way for future phytochemical investigations. chemicalbook.com

Natural Occurrence and Distribution of this compound in Biological Systems

This compound is distributed across a range of plant families and is found in various tissues and organs, often as a component of complex chemical mixtures.

The compound has been identified in several plant families. It was first reported in the family Euphorbiaceae from Hyeronima alchorneoides. tandfonline.com Subsequent research has confirmed its presence in numerous other Euphorbia species, including Euphorbia peplus, Euphorbia lagascae, Euphorbia lathyris, and Euphorbia neriifolia. nih.govmdpi.comencyclopedia.pub As the etymology of its name suggests, it is found in the Ericaceae family, specifically in Rhododendron simiarum and the roots of Rhododendron dauricum. medchemexpress.comnih.govchemfaces.com Research has also identified this compound in the peel of melons, which belong to the Cucurbitaceae family. mdpi.comresearchgate.net Furthermore, it has been detected in Trema orientalis, a member of the Cannabaceae family. nih.govnih.gov

Table 1: Documented Natural Sources of this compound

| Family | Species |

| Euphorbiaceae | Hyeronima alchorneoides, Euphorbia peplus, Euphorbia lagascae, Euphorbia tuckeyana, Euphorbia characias, Euphorbia nicaeensis, Euphorbia lathyris, Euphorbia aphylla, Euphorbia neriifolia nih.govtandfonline.commdpi.comencyclopedia.pubresearchgate.net |

| Ericaceae | Rhododendron simiarum, Rhododendron dauricum medchemexpress.comnih.govmedchemexpress.comchemfaces.com |

| Cucurbitaceae | Cucumis melo (Melon) mdpi.comresearchgate.net |

| Cannabaceae | Trema orientalis nih.govnih.gov |

| Sterculiaceae | Not specified |

| Moraceae | Ficus glumosa ukzn.ac.za |

| Poaceae | Sorghum bicolor (Sorghum), Zea mays (Maize) nih.govnih.gov |

This compound is localized in various parts of the plant. It has been isolated from the leaves of Hyeronima alchorneoides and Trema orientalis. tandfonline.comnih.govnih.gov The roots of Rhododendron dauricum and Conyza canadensis are also known sources. chemfaces.com A significant body of research highlights its presence in plant cuticular waxes. nih.gov Specifically, it has been identified in the epicuticular leaf waxes of Euphorbia species such as E. characias, E. nicaeensis, and E. peplus. nih.gov In sorghum, this compound is a major component of the intracuticular wax layer of the leaves. nih.gov It has also been found in the aerial parts of Capparis decidua. researchgate.net

In its natural plant sources, this compound is consistently found alongside other triterpenoids and phytosterols. In Hyeronima alchorneoides leaves, it was co-isolated with β-sitosterol. tandfonline.com The phytochemical analysis of Euphorbia peplus revealed its presence with 1-hexacosanol, β-sitosterol, and β-sitosterol-3-O-glucoside. nih.gov In Euphorbia aphylla, it is found with β-amyrin, α-amyrin, and lupeol. researchgate.net Studies on Capparis decidua have shown its association with lupeol, taraxerol, and β-sitosterol. researchgate.net The analysis of Sorghum bicolor leaf wax shows a mixture including α-amyrin, β-amyrin, and fernenol. nih.govgithub.io

Table 2: Co-occurring Triterpenoids and Phytosterols with this compound

| Co-occurring Compound | Plant Source |

| β-Sitosterol | Hyeronima alchorneoides, Euphorbia peplus, Capparis decidua nih.govtandfonline.comresearchgate.net |

| α-Amyrin | Euphorbia aphylla, Sorghum bicolor, Ficus glumosa researchgate.netukzn.ac.zanih.govgithub.io |

| β-Amyrin | Euphorbia aphylla, Sorghum bicolor researchgate.netnih.govgithub.io |

| Lupeol | Euphorbia aphylla, Capparis decidua, Euphorbia peplus mdpi.comresearchgate.netresearchgate.net |

| Taraxerol | Conyza canadensis, Capparis decidua chemfaces.comresearchgate.net |

| Fernenol | Sorghum bicolor nih.gov |

| Simiarenone | Euphorbia peplus, Trema orientalis mdpi.comnih.govnih.gov |

| Cycloartenol | Euphorbia peplus, Euphorbia neriifolia mdpi.comencyclopedia.pub |

| Friedelin | Conyza canadensis chemfaces.com |

Classification and Structural Features of this compound within Triterpenoids (e.g., Hopane (B1207426) Nucleus, Pentacyclic Triterpene)

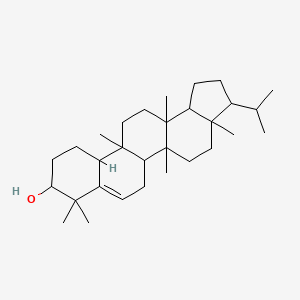

This compound, with the chemical formula C30H50O, is classified as a pentacyclic triterpenoid (B12794562). smolecule.comnaturalproducts.net Its core structure is based on a hopane skeleton, specifically an E:B-friedo-hopane nucleus. tandfonline.commdpi.com This classification places it within the adianane triterpenoids. naturalproducts.netnaturalproducts.net The structure consists of five fused carbon rings, a characteristic feature of pentacyclic triterpenes. tandfonline.comnaturalproducts.net The molecule contains a hydroxyl group at the C-3 position, which defines it as a triterpene alcohol. medchemexpress.comuni-graz.at

Overview of Research Trajectories and Significance of this compound in Natural Product Chemistry

Initial research on this compound was primarily focused on its isolation from natural sources and the elucidation of its chemical structure. nih.gov Following its characterization, research trajectories have expanded to investigate its distribution and potential biological roles. Its identification in the epicuticular and intracuticular waxes of plants like Euphorbia and Sorghum suggests a functional significance in plant defense and physiology, such as contributing to drought tolerance. nih.govnih.govgithub.io The compound's rarity and specific distribution make it a valuable phytochemical marker in chemosystematics. tandfonline.com More recent studies have begun to explore its biological activities, including its antinociceptive and leishmanicidal properties, highlighting its potential in pharmacological research. tandfonline.comresearchgate.net The ongoing investigation into this compound and its derivatives, such as simiarendiol, continues to contribute to the field of natural product chemistry by uncovering novel structures and potential applications. mdpi.com

Properties

IUPAC Name |

3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXPXUMUGATHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Characterization of Beta Simiarenol

Strategies for Extraction and Enrichment of beta-Simiarenol from Natural Sources

Solvent-based extraction remains a cornerstone for isolating triterpenoids like β-simiarenol from plant sources. The selection of solvents is optimized based on the principle of "like dissolves like," where the polarity of the solvent is matched with that of β-simiarenol to maximize yield. Common methods include maceration, reflux extraction, and Soxhlet extraction, often followed by liquid-liquid partitioning to enrich the fraction containing the target compound. smolecule.com

For instance, studies have demonstrated the use of a range of solvents with varying polarities. Non-polar solvents like n-hexane are frequently used to extract lipophilic compounds, including β-simiarenol. chemfaces.com Subsequent fractionation with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727), allows for the separation of compounds based on their differential solubility. chemfaces.comresearchgate.net The air-dried powder of Euphorbia peplus was extracted with 95% ethanol, and the resulting residue was partitioned with ethyl acetate to enrich the triterpenoid (B12794562) fraction. mdpi.com Similarly, the aerial parts of Capparis decidua were extracted with methanol, followed by solvent-solvent extraction to obtain a hexane (B92381) fraction rich in β-simiarenol. researchgate.net In another approach, samples of Euphorbia turcomanica were macerated with a 2:1 mixture of acetone (B3395972) and dichloromethane (B109758) to extract terpenoid constituents, including β-simiarenol. nih.gov

The optimization of solvent systems is crucial for achieving high extraction efficiency. The table below summarizes various solvent systems and extraction methods reported for the isolation of β-simiarenol from different plant sources.

| Plant Source | Extraction Method | Solvent System | Isolated Compounds Include |

| Conyza canadensis roots | Bioassay-guided fractionation of methanol extract | n-hexane, Chloroform | Simiarenol (B1681680), epifriedelanol, friedeline, taraxerol |

| Euphorbia peplus aerial parts | Liquid-liquid fractionation of methanol extract | n-hexane | Simiarenol, β-sitosterol, 1-hexacosanol |

| Artemisia stolonifera | Repeated column chromatography of CH2Cl2 extract | Dichloromethane | Simiarenol, (1S,7S)-1β-hydroxygermacra-4(15),5,10(14)-triene |

| Capparis decidua aerial parts | Solvent-solvent extraction of methanol extract | Hexane | Simiarenol, lupeol, taraxerol, β-sitosterol |

| Euphorbia turcomanica | Maceration followed by column chromatography | Acetone/Dichloromethane (2:1) | Simiarenol, isomultiflorenol, β-sitosterol |

| Euphorbia peplus | Ethanol extraction followed by partitioning | Ethanol, Ethyl Acetate | Simiarendiol, Simiarenol, Lanosterol, Cycloartenol |

| Suregada zanzibariensis leaves | Extraction and chromatographic separation | Not specified | Simiarenol, β-amyrin, zanzibariolides A and B |

Bioassay-guided fractionation is a strategic approach that integrates biological testing into the separation process to isolate bioactive compounds. researchgate.net This method is particularly valuable when the goal is to identify constituents with specific pharmacological activities. The process involves a stepwise separation of a crude extract into fractions, with each fraction being tested for biological activity. The most active fractions are then subjected to further separation until a pure, active compound like β-simiarenol is isolated. dergipark.org.tr

This strategy has been successfully employed in the discovery of bioactive compounds from various natural sources. For example, bioassay-guided fractionation of the n-hexane and chloroform phases of a methanol extract from the roots of Conyza canadensis led to the isolation of β-simiarenol, which was evaluated for its antiproliferative activities. chemfaces.com Similarly, the investigation of Euphorbia peplus for its antileishmanial activity utilized a bioassay-guided approach. The methanol extract, which showed 100% inhibition of Leishmania donovani promastigotes, was subjected to liquid-liquid fractionation. The n-hexane fraction, demonstrating significant activity, was further chromatographed to yield β-simiarenol. chemfaces.com This targeted approach not only facilitates the isolation of active compounds but also provides a direct link between the isolated substance and its biological function. nih.gov

Advanced Chromatographic Techniques for the Isolation and Purification of this compound

Following initial extraction and enrichment, advanced chromatographic techniques are indispensable for the isolation and purification of β-simiarenol to a high degree of homogeneity. These methods exploit subtle differences in the physicochemical properties of compounds within a complex mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification and analysis of triterpenoids. rasayanjournal.co.in Its high resolution and sensitivity make it suitable for separating structurally similar compounds. nih.gov In the context of β-simiarenol isolation, HPLC is often used as a final purification step after preliminary fractionation by column chromatography. mdpi.com

For instance, after initial separation of an extract from Euphorbia turcomanica by Medium-Pressure Liquid Chromatography (MPLC), a fraction was further purified by HPLC using a mobile phase of Hexane/Ethyl Acetate (90:10) to yield pure β-simiarenol. nih.gov Reversed-phase HPLC (RP-HPLC) is also commonly employed, where a non-polar stationary phase is used with a polar mobile phase. rasayanjournal.co.in The choice of column, mobile phase composition, and detection wavelength are critical parameters that are optimized to achieve the desired separation. rasayanjournal.co.insielc.com HPLC can be coupled with various detectors, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), to provide structural information alongside purification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds like β-simiarenol. ijpsr.com In this method, the sample is vaporized and separated in the gas phase by a capillary column before being detected by a mass spectrometer. jpmsonline.com The mass spectrometer provides detailed structural information by fragmenting the analyte and measuring the mass-to-charge ratio of the resulting ions, leading to a characteristic mass spectrum that serves as a molecular fingerprint. innovareacademics.in

GC-MS analysis has been instrumental in identifying β-simiarenol in various plant extracts. For example, an analysis of an ethyl acetate extract from Maytenus aquifolium leaves using high-resolution GC-MS (HRGC-MS) identified β-simiarenol among other triterpenoids and steroids. scielo.br The identification is typically confirmed by comparing the retention time and mass spectrum of the analyte with that of an authentic standard or by matching the mass spectrum with established libraries like NIST. innovareacademics.in While derivatization is sometimes necessary to increase the volatility of polar compounds for GC analysis, triterpenes like β-simiarenol can often be analyzed directly. scielo.brmdpi.com

The operating conditions for GC-MS analysis are carefully controlled to ensure optimal separation and detection.

| Parameter | Typical Condition |

| Column | Methylpolysiloxane cross-linked capillary column (e.g., HP-1, HP-5) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped, e.g., 100 °C to 280 °C at 4 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Interface Temperature | 280 °C |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby avoiding irreversible adsorption and decomposition of samples. wikipedia.org This method relies on the partitioning of solutes between two immiscible liquid phases, one of which is stationary while the other is mobile. mdpi.com The stationary liquid phase is retained in the column by a centrifugal force. wikipedia.org

CCC is particularly advantageous for the preparative-scale separation of natural products due to its high loading capacity and the ability to recover the sample completely. mdpi.comresearchgate.net The selection of a suitable biphasic solvent system is the most critical step in developing a CCC separation method. wikipedia.org While specific applications of CCC for the isolation of β-simiarenol are not extensively detailed in the provided context, its utility for separating other triterpenoids and natural products suggests its potential applicability. pan.olsztyn.plnih.gov For instance, High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate saponins (B1172615), another class of triterpenoids, from Beta vulgaris L. pan.olsztyn.pl The versatility of CCC allows for operation in both normal-phase and reversed-phase modes simply by switching the mobile and stationary phases. wikipedia.org

Spectroscopic and Diffraction Techniques in the Structural Elucidation of this compound

The definitive identification and structural elucidation of this compound, a pentacyclic triterpenoid, rely on a combination of sophisticated spectroscopic and diffraction methods. These techniques provide detailed information on the molecule's connectivity, stereochemistry, and three-dimensional arrangement. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. acs.orgscielo.brtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound. tandfonline.com A full assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. acs.orgnih.gov

1D NMR (¹H and ¹³C): The ¹H-NMR spectrum of this compound reveals characteristic signals for a pentacyclic triterpene structure. These include signals for multiple methyl groups, diastereotopic methylene (B1212753) protons, and methine protons. nih.gov A key feature is the signal corresponding to the olefinic proton in the five-membered ring. The ¹³C-NMR spectrum, often analyzed in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the presence of 30 carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net The chemical shifts for the carbons involved in the double bond (C-5 and C-6) and the carbon bearing the hydroxyl group (C-3) are particularly diagnostic. peerj.com

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the complex ring system, 2D NMR experiments are utilized.

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling correlations within individual spin systems, helping to trace the connectivity of adjacent protons throughout the carbon skeleton. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a clear map of C-H one-bond connections. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations are crucial for piecing together the entire molecular structure, connecting the various spin systems and establishing the positions of quaternary carbons and methyl groups. researchgate.net

The combined data from these NMR experiments allow for a complete and unambiguous assignment of the chemical structure of this compound, which is then typically confirmed by comparison to data reported in established literature. acs.orgtandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Data is compiled from typical values for this class of compounds.)

| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (Multiplicity, J in Hz) |

| 3 | ~76.5 | ~3.47 (br s) |

| 5 | ~142.2 | - |

| 6 | ~122.1 | ~5.62 (br d) |

| 18 | ~50.0 | - |

| 23 | ~28.0 | ~1.05 (s) |

| 24 | ~16.5 | ~0.98 (s) |

| 25 | ~16.8 | ~0.85 (s) |

| 26 | ~18.2 | ~0.95 (s) |

| 27 | ~15.9 | ~1.01 (s) |

| 28 | ~29.9 | ~0.88 (s) |

| 29 | ~21.5 | ~0.90 (d) |

| 30 | ~22.0 | ~0.82 (d) |

Mass spectrometry is critical for determining the molecular weight and formula of this compound and for gaining structural insights through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS analysis provides a highly accurate mass measurement of the molecule. For this compound (C₃₀H₅₀O), HRESIMS typically detects the protonated molecular ion [M+H]⁺. mdpi.com The experimentally measured mass-to-charge ratio (m/z) is compared to the calculated value, confirming the molecular formula. For instance, a related e:b-friedo-hopane triterpenoid with the formula C₃₀H₄₈O showed a proton adduct ion peak at m/z 425.3789 (calculated 425.3778), demonstrating the precision of this technique. mdpi.com

Electron Ionization Mass Spectrometry (EIMS): EIMS involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For pentacyclic triterpenes with a Δ⁵ double bond like this compound, the mass spectrum shows great similarities to related structures. scielo.br A key feature in the EIMS spectrum of this compound is a base peak at m/z 274, accompanied by another significant peak at m/z 259, resulting from the loss of a methyl group. scielo.br These fragments are characteristic of the Δ⁵-unsaturated skeleton. scielo.br

Ambient Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the analysis of samples in their native environment with minimal preparation. This compound has been detected using ambient MS techniques in heritage science applications, where a deprotonated molecule [M-H]⁻ was observed at m/z 425.372. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula | Interpretation |

| HRESIMS | ESI+ | ~427.3934 | C₃₀H₅₁O⁺ | [M+H]⁺ |

| EIMS | EI | 274 | - | Base Peak, characteristic of Δ⁵ skeleton |

| EIMS | EI | 259 | - | [m/z 274 - CH₃]⁺ |

| DESI-MS | ESI- | 425.372 | C₃₀H₄₉O⁻ | [M-H]⁻ |

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. creative-biostructure.comlibretexts.org The technique involves diffracting X-rays off a single crystal of the substance. azolifesciences.com The resulting diffraction pattern is used to calculate a map of electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. creative-biostructure.com

For complex molecules like this compound, with numerous stereocenters, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry. Studies have successfully used single-crystal X-ray diffraction analysis to confirm the relative configuration of this compound, solidifying the structural assignments made by spectroscopic methods. acs.orgnih.gov This analysis definitively establishes the chair and boat conformations of the various rings and the axial or equatorial orientation of the substituents, which is fundamental to understanding its chemical properties. acs.org

Biosynthesis and Metabolic Pathways of Beta Simiarenol

Precursor Compounds and Initial Biosynthetic Steps Towards beta-Simiarenol (e.g., 2,3-oxidosqualene)

The biosynthesis of this compound, a pentacyclic triterpenoid (B12794562), originates from the linear precursor 2,3-oxidosqualene (B107256). researchgate.netnih.gov This initial step is a critical juncture in terpenoid metabolism, branching off from the primary pathways that produce sterols. researchgate.net The formation of 2,3-oxidosqualene itself is a multi-step process starting from isopentenyl diphosphate (B83284) and dimethylallyl diphosphate. researchgate.net These five-carbon units are sequentially assembled to form farnesyl diphosphate, which is then converted to squalene (B77637) by squalene synthase. Subsequently, squalene epoxidase catalyzes the epoxidation of squalene to yield 2,3-oxidosqualene. researchgate.net This molecule then serves as the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs), which initiate the complex cyclization cascades leading to the vast array of triterpenoid skeletons, including that of this compound. researchgate.netmdpi.commdpi.com

Enzymology of this compound Formation: Key Cyclases and Modifying Enzymes (e.g., Oxidosqualene Cyclases - OSCs)

The cyclization of 2,3-oxidosqualene into this compound is a remarkable enzymatic feat catalyzed by specific oxidosqualene cyclases (OSCs), also known as triterpene synthases. researchgate.netresearchgate.net These enzymes guide the folding of the linear 2,3-oxidosqualene substrate into a specific conformation that dictates the final triterpenoid structure. mdpi.com For the formation of most pentacyclic triterpenoids, including this compound, the substrate is folded into a chair-chair-chair conformation. mdpi.commdpi.com

This conformation facilitates a series of cationic cyclizations and rearrangements. The proposed mechanism for this compound synthesis involves the generation of a dammarenyl cation, followed by a cascade of ring expansions, further cyclization, and cationic migrations, ultimately terminated by a deprotonation step to yield the stable simiarenol (B1681680) structure. researchgate.net

A notable example of an enzyme capable of producing this compound is a multifunctional OSC identified in Zea mays (maize), designated as ZmOSC1. researchgate.net When this enzyme was expressed in a yeast strain engineered to produce high levels of 2,3-oxidosqualene, it synthesized not only simiarenol but also hop-17(21)-en-3-ol (B571145) and hopenol B. researchgate.net This demonstrates the multifunctional nature of some OSCs. Another identified enzyme with the capacity to produce simiarenol is a simiarenol synthase from Sorghum bicolor, encoded by the gene Sobic.008G142400.1. nih.gov

The diversity of products arising from a single precursor highlights the pivotal role of OSCs in generating the vast structural variety observed in triterpenoids. mdpi.com The specific amino acid sequence and resulting three-dimensional structure of the active site of each OSC are the primary determinants of the final cyclized product. mdpi.com

Investigating Biosynthetic Intermediates and Related Triterpenoids of this compound

The study of biosynthetic pathways often involves the identification of intermediates and other related compounds that are produced alongside the main product. In the case of this compound, research has shown that its biosynthesis is often accompanied by the production of other triterpenoids.

As mentioned earlier, the multifunctional enzyme ZmOSC1 from Zea mays produces hop-17(21)-en-3-ol and hopenol B in addition to simiarenol. researchgate.net This suggests that these compounds share a common biosynthetic origin from the same precursor, 2,3-oxidosqualene, and are likely formed through closely related cyclization and rearrangement cascades.

In Sorghum bicolor, the leaf wax where simiarenol is a dominant triterpenoid also contains other triterpenoids such as α-amyrin, β-amyrin, and fernenol. pnas.org The co-occurrence of these compounds suggests that multiple OSCs with different product specificities are active in the same tissue. Indeed, studies have identified a mixed β- and α-amyrin synthase (Sobic.007G085800.1) in sorghum. pnas.org

The identification of these related triterpenoids and potential intermediates is crucial for fully understanding the intricacies of the biosynthetic network and the evolution of the enzymes involved.

Table 2: Compound Names Mentioned in the Article

Biological Activities and Pharmacological Investigations of Beta Simiarenol Pre Clinical Focus

In Vitro Cellular and Molecular Mechanisms of Action of beta-Simiarenol

In vitro studies have provided valuable insights into how this compound interacts with cellular components to exert its biological effects. These investigations have delved into its influence on signaling pathways, its interactions with specific enzymes and receptors, and its ability to modulate gene and protein expression.

Modulation of Cellular Signaling Pathways by this compound

Research suggests that this compound can modulate key cellular signaling pathways involved in inflammation. biosynth.com One of the critical pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade. scirp.orgresearchgate.netmdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Some terpenoids are known to inhibit the NF-κB pathway, which is a crucial mechanism in their anti-inflammatory effects. scirp.org For instance, some related compounds have been shown to inhibit IKKβ phosphorylation, which in turn prevents the translocation of NF-κB into the nucleus. scirp.org

The mitogen-activated protein kinase (MAPK) pathway is another significant signaling cascade that is involved in various cellular processes, including inflammation, cell differentiation, and proliferation. cusabio.comnih.gov The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. hubrecht.eu While direct evidence for this compound's modulation of the MAPK pathway is still emerging, the known anti-inflammatory properties of related terpenoids often involve the regulation of this pathway. nih.govmedchemexpress.com

Receptor and Enzyme Interactions of this compound

The biological activities of this compound are also attributed to its interactions with specific enzymes and receptors. biosynth.com Preclinical studies have shown that it can inhibit the activity of certain enzymes involved in inflammatory processes. For example, some terpenoids have been found to inhibit the production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory response. scirp.org The inhibition of these enzymes leads to a decrease in the production of prostaglandins (B1171923) and nitric oxide, respectively, which are potent inflammatory mediators. scirp.org

Furthermore, this compound has been reported to exhibit significant α-glucosidase enzyme inhibition activity. researchgate.net This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition can help in reducing postprandial hyperglycemia. researchgate.net The interaction of this compound with specific cellular receptors is an area of ongoing research to fully understand its pharmacological profile. biosynth.com

Effects of this compound on Gene Expression and Protein Regulation

This compound has been shown to influence the expression of genes and the regulation of proteins involved in inflammation and other cellular processes. biosynth.com Its modulation of the NF-κB pathway directly impacts the transcription of various pro-inflammatory genes. researchgate.netmdpi.com By inhibiting NF-κB activation, this compound can down-regulate the expression of genes encoding for inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net

Moreover, this compound can affect the expression of key enzymes involved in inflammation at the protein level. Research has indicated that it can suppress the protein expression of iNOS and COX-2. researchgate.net This regulation of protein levels is a crucial aspect of its anti-inflammatory mechanism. The ability of this compound to modulate gene expression and protein regulation highlights its potential as a therapeutic agent for inflammatory conditions. biosynth.com

This compound's Influence on Cellular Processes in Model Systems

The biological effects of this compound have been investigated in various cellular model systems, revealing its potential in areas such as anti-leishmanial activity and cytotoxicity against cancer cell lines.

Investigations into Anti-inflammatory Mechanisms of this compound

The anti-inflammatory properties of this compound have been a significant area of research. biosynth.com Studies have demonstrated its ability to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, compounds structurally similar to this compound have been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). scirp.orgresearchgate.net

The mechanism behind this anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway, which leads to the downregulation of iNOS and COX-2 expression. researchgate.net By suppressing the production of these pro-inflammatory molecules, this compound can effectively dampen the inflammatory response in cellular models.

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | Downregulation of iNOS expression via NF-κB pathway inhibition |

| LPS-stimulated RAW 264.7 macrophages | Inhibition of Prostaglandin E2 (PGE2) production | Downregulation of COX-2 expression via NF-κB pathway inhibition |

Studies on this compound's Impact on Oxidative Stress Responses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. umw.edu.pl this compound has demonstrated antioxidant properties, suggesting its potential to mitigate oxidative stress. smolecule.comnih.gov

Research has shown that this compound can scavenge free radicals, which are highly reactive molecules that can damage cells. smolecule.com The antioxidant activity of this compound is attributed to its chemical structure, which allows it to donate electrons to neutralize free radicals. By reducing oxidative stress, this compound may help protect cells from damage and contribute to the prevention of oxidative stress-related diseases. smolecule.comresearchgate.net

| Activity | Method | Observation |

|---|---|---|

| Free radical scavenging | DPPH assay | Demonstrated ability to scavenge DPPH free radicals |

Exploration of Immunomodulatory Activities of this compound

This compound has been identified as a phytoconstituent in plants with known immunomodulatory properties. researchgate.netmdpi.com For instance, it is a component of Euphorbia neriifolia, a plant whose leaf extracts have demonstrated immunomodulatory effects in rat models. researchgate.netmdpi.com Studies on the hydro-alcoholic extract of Euphorbia neriifolia leaves showed a significant increase in total and differential leukocyte counts and an enhanced phagocytic index in rats. researchgate.net Furthermore, the extract potentiated the haemagglutination antibody titre and cell-mediated immunity in both normal and immunosuppressed rats. researchgate.net While these findings point to the immunomodulatory potential of the plant extract, the specific contribution of this compound to these effects requires more direct investigation.

Similarly, other triterpenoids like betulin (B1666924) have been shown to stimulate the proliferation of lymphocytes, while also exhibiting a moderate inhibitory effect on the oxidative burst in neutrophils. researchgate.net The structural similarity of this compound to such compounds suggests it may also possess immunomodulatory capabilities, a hypothesis that warrants further dedicated research.

Mechanistic Investigations of Anti-proliferative Effects of this compound in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anti-proliferative activity of this compound has been explored in various cancer cell lines. A structurally related compound, simiarendiol, which is a hydroxylated form of this compound, demonstrated significant cytostatic activity against HeLa (human cervix adenocarcinoma) and A549 (human lung carcinoma) cells. researchgate.net Mechanistic studies revealed that simiarendiol induced apoptosis and caused cell cycle arrest at the S/G2 phases in HeLa cells in a dose-dependent manner. researchgate.net

This compound itself, isolated from the roots of Conyza canadensis, has shown considerable cell growth-inhibitory activity against human cervix adenocarcinoma (HeLa), skin carcinoma (A431), and breast adenocarcinoma (MCF-7) cells. chemfaces.com While the precise mechanisms for this compound were not fully elucidated in this study, the observed anti-proliferative effects suggest that it may also act through apoptosis induction or cell cycle arrest, similar to its hydroxylated analog and other triterpenoids. researchgate.netchemfaces.com

Table 1: Anti-proliferative and Mechanistic Effects of Simiarenol (B1681680) and Related Compounds

| Compound | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| This compound | HeLa, A431, MCF-7 | Cell growth inhibition | chemfaces.com |

| Simiarendiol | HeLa, A549 | Cytostatic activity, apoptosis induction, S/G2 phase cell cycle arrest | researchgate.net |

In Vitro Anti-infective Studies (e.g., Leishmanicidal, Antimycobacterial)

This compound has demonstrated promising anti-infective properties in various in vitro studies. targetmol.commedkoo.comresearchgate.net

Leishmanicidal Activity: Several studies have highlighted the potential of this compound as a leishmanicidal agent. It has been shown to possess in vitro activity against Leishmania donovani promastigotes. chemfaces.comtargetmol.commedkoo.comphcogj.com This activity was identified through bioassay-guided fractionation of plant extracts, such as from Euphorbia peplus. researchgate.netthieme-connect.com In one study, the methanol (B129727) extract of Euphorbia peplus aerial parts, which contains this compound, exhibited 100% inhibition of L. donovani promastigote growth. thieme-connect.com Subsequent fractionation pointed to the activity of its non-polar constituents. researchgate.net

Antimycobacterial Activity: The antimycobacterial potential of this compound has also been reported. The compound, isolated from Cissampelos mucronata, was tested against Mycobacterium smegmatis and exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL. researchgate.netresearchgate.net Other studies have also noted the presence of this compound in plant extracts with demonstrated antimicrobial and antimycobacterial activities. researchgate.netresearchgate.net

Table 2: In Vitro Anti-infective Activity of this compound

| Pathogen | Activity | Source Plant(s) | Reference(s) |

|---|---|---|---|

| Leishmania donovani | Leishmanicidal (promastigotes) | Euphorbia peplus, Leptadenia reticulata | targetmol.commedkoo.comresearchgate.netphcogj.comthieme-connect.com |

| Mycobacterium smegmatis | Antimycobacterial (MIC: 250 µg/mL) | Cissampelos mucronata | researchgate.netresearchgate.net |

In Vivo Studies (Animal Models) Exploring Physiological Effects of this compound

In vivo research on this compound has provided insights into its physiological effects, particularly concerning systemic and organ-specific responses and its pharmacodynamic profile.

Systemic and Organ-Specific Responses to this compound in Animal Models (e.g., Drought Tolerance)

While most in vivo studies focus on pharmacological effects in mammals, an interesting aspect of this compound's physiological role comes from the plant kingdom. In the grain crop Sorghum bicolor, this compound, along with other triterpenoids like α-amyrin and β-amyrin, appears to contribute to the plant's exceptional drought tolerance. github.ioresearchgate.net It is a known component of sorghum leaf wax. pnas.org Studies have shown that under drought stress, seed priming with abscisic acid can increase the total wax and cutin content in sorghum seedlings, which includes simiarenol. mdpi.com This enhanced cuticle deposition leads to decreased water loss and improved drought tolerance. mdpi.com

In animal models, a study on the antinociceptive properties of this compound isolated from Hyeronima alchorneoides leaves demonstrated its effectiveness in reducing pain perception in mice. tandfonline.com It was particularly active against the second phase of the formalin test, suggesting a peripheral mechanism of action. tandfonline.com This indicates a systemic response to the compound, leading to analgesic effects.

Pharmacodynamic Characterization of this compound in Pre-clinical Settings

Pharmacodynamics, which examines the relationship between drug concentration and its effect, is crucial for understanding a compound's therapeutic potential. catapult.org.ukfrontiersin.org For this compound, preclinical studies have begun to characterize its pharmacodynamic properties.

In a study investigating its antinociceptive effects, this compound demonstrated a dose-dependent inhibition of acetic acid-induced writhing in mice, with a calculated ID50 value of 18.87 µmol/kg. tandfonline.com This effect was significantly more potent than that of reference drugs like aspirin (B1665792) and dipyrone. tandfonline.com Furthermore, its activity in the capsaicin (B1668287) and glutamate (B1630785) tests suggests it may interfere with neurogenic pain pathways. tandfonline.com

The relationship between the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the pharmacodynamic response of this compound is an area that requires further investigation to optimize dosing and predict clinical efficacy. allucent.comnih.gov Understanding the time course of its effects in relation to its concentration in plasma and target tissues will be essential for its development as a potential therapeutic agent. catapult.org.uk

Chemical Synthesis, Derivatization, and Structure Activity Relationships of Beta Simiarenol

Strategies for Total Synthesis of beta-Simiarenol and Analogues

The total synthesis of complex pentacyclic triterpenoids is a benchmark achievement in organic chemistry. While a completed total synthesis of this compound has not been prominently reported in the literature, strategies can be conceptualized based on successful syntheses of other intricate triterpenes, such as lupeol. acs.org Such an endeavor requires precise control over the formation of multiple rings and stereocenters.

A hypothetical retrosynthetic analysis of this compound reveals the synthetic hurdles. The primary disconnection would target the simplification of the pentacyclic framework. A plausible strategy involves a late-stage closure of one of the rings, for instance, the E-ring, onto a pre-formed tetracyclic core. This tetracyclic intermediate would itself be a significant synthetic target.

Further disconnection of the tetracyclic precursor would likely rely on a polyene cyclization cascade, a biomimetic approach that mimics the biosynthesis of triterpenoids from squalene (B77637). rsc.orgresearchgate.net This key transformation involves the carefully orchestrated, acid-catalyzed cyclization of a linear polyene substrate to rapidly assemble multiple rings and set several stereocenters in a single step.

Key synthetic transformations in the forward synthesis would include:

Polyene Cyclization: An acid-catalyzed cascade reaction to form the core polycyclic system. The substitution pattern on the polyene precursor is critical for directing the cyclization to the desired gammacerane-type skeleton.

Annulation Reactions: Methods like the Robinson annulation could be employed to construct the six-membered rings (A, B, C, and D rings) sequentially if a stepwise approach is chosen over a cascade cyclization.

Stereocontrolled Reductions and Oxidations: To install the correct stereochemistry of hydroxyl groups and other functionalities.

Olefin Metathesis: For the formation of the E-ring or other key carbon-carbon bonds.

Functional Group Interconversions: To manipulate protecting groups and introduce the C-3 hydroxyl and C-5 double bond at appropriate stages of the synthesis.

Achieving the correct absolute stereochemistry is paramount in natural product synthesis. For a molecule like this compound, with its numerous chiral centers, several enantioselective strategies could be implemented.

Chiral Pool Synthesis: The synthesis could begin with a readily available, enantiomerically pure starting material from nature, such as a terpene or a steroid, which already contains some of the required stereocenters.

Asymmetric Catalysis: Key bond-forming reactions could be rendered enantioselective through the use of chiral catalysts. For example, an asymmetric Diels-Alder reaction could be used to form a key bicyclic intermediate, or a Sharpless asymmetric epoxidation could set a crucial stereocenter that directs subsequent transformations.

Substrate-Controlled Diastereoselectivity: In many cases, the inherent conformational rigidity of polycyclic intermediates can be exploited to direct the approach of reagents from the least hindered face, thus setting the stereochemistry of new centers relative to existing ones. The successful enantioselective synthesis of the pentacyclic triterpene lupeol, for example, relied on carefully designed cation-π cyclization stages to achieve complete stereocontrol. acs.org A similar substrate-controlled cyclization would be essential for controlling the intricate stereochemistry of the this compound core.

Semi-Synthesis and Chemical Modifications of this compound

Given the low natural abundance and synthetic difficulty of many triterpenoids, semi-synthesis is a practical and widely used approach to generate analogues for biological evaluation. mdpi.com This involves isolating the parent compound, this compound, from its natural source and then applying chemical transformations to modify its structure. The C-3 hydroxyl group is the most common site for such modifications due to its accessibility and reactivity.

The primary goal of derivatization is to alter the physicochemical properties of this compound, such as its solubility, lipophilicity, and ability to interact with biological targets, thereby potentially enhancing its potency or modulating its activity profile.

Common derivatization strategies at the C-3 position include:

Esterification: Reaction of the C-3 hydroxyl group with various carboxylic acids or acyl chlorides to form esters. This allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aromatic or heterocyclic moieties.

Etherification: Formation of ethers by reacting the C-3 hydroxyl with alkyl halides. This modification can significantly impact the compound's polarity.

Oxidation: Oxidation of the C-3 hydroxyl to a ketone (simiarenone). This removes the hydrogen-bond donating capability of the hydroxyl group and introduces a planar carbonyl group, which can alter receptor binding. The resulting ketone can serve as a handle for further modifications, such as the formation of oximes or hydrazones.

A-Ring Modifications: Following oxidation to the C-3 ketone, reactions such as α-halogenation or condensation with aldehydes can be performed to further modify the A-ring.

These modifications can lead to derivatives with improved therapeutic potential, as has been demonstrated for other pentacyclic triterpenoids like oleanolic acid and betulinic acid. mdpi.com

Conjugation involves linking this compound to another molecule to impart new functionalities. nih.govresearchgate.net This strategy is employed to improve pharmacological properties or to create tool compounds for research. imtm.cz

Conjugates for Improved Properties: this compound could be conjugated to hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to increase water solubility and improve pharmacokinetic profiles. nih.govimtm.cz

Conjugates for Cellular Imaging: Attaching a fluorescent dye (e.g., fluorescein, rhodamine) to this compound would allow for the visualization of its uptake and distribution within living cells, providing insights into its mechanism of action. nih.gov

Conjugates for Target Identification: Linking this compound to a biotin (B1667282) tag can facilitate the identification of its cellular binding partners through affinity purification and subsequent proteomic analysis. nih.gov

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. nih.gov This approach is often used to overcome issues like poor solubility or low bioavailability. For this compound, a prodrug could be synthesized by attaching a promoiety, such as an amino acid or a phosphate (B84403) group, to the C-3 hydroxyl group via an ester or carbonate linkage. nih.govmdpi.com This could enhance water solubility and facilitate absorption, with the promoiety being cleaved by endogenous enzymes to release the active this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective analogues. mdpi.commdpi.comnih.gov For this compound, SAR studies would involve synthesizing a library of derivatives with systematic modifications across the pentacyclic scaffold and evaluating their effects on a specific biological target or cellular process.

While specific, extensive SAR studies on this compound are not widely published, general principles can be inferred from research on related pentacyclic triterpenoids. mdpi.com A hypothetical SAR study might investigate the impact of modifications at the C-3 position on the cytotoxic activity against a cancer cell line.

Key questions in an SAR study of this compound would include:

The Role of the C-3 Hydroxyl Group: Is the hydroxyl group essential for activity? Does its stereochemistry (β-orientation) matter? How does replacing it with a ketone, ester, or ether affect potency?

Impact of Substituents at C-3: If an ester at C-3 is beneficial, what is the optimal size, lipophilicity, and electronic nature of the acyl group?

Importance of the C-5 Double Bond: Is the double bond in the B-ring required for activity? How do analogues with a saturated scaffold compare?

The findings from such studies are critical for the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Table 1. Representative Structure-Activity Relationship Data for Hypothetical this compound Derivatives against a Cancer Cell Line. This table presents hypothetical data based on general SAR trends observed for other cytotoxic pentacyclic triterpenoids to illustrate the concept.

| Compound | Modification from this compound | R Group at C-3 | Cytotoxic Activity (IC₅₀) |

| This compound | Parent Compound | -OH | ++ |

| 1 | C-3 Oxidation | =O | + |

| 2 | C-3 Acetylation | -OCOCH₃ | +++ |

| 3 | C-3 Benzoylation | -OCOC₆H₅ | ++++ |

| 4 | C-3 Succinate Ester | -OCO(CH₂)₂COOH | +++ (Improved Solubility) |

| 5 | C-3 Methyl Ether | -OCH₃ | + |

| 6 | C-5,6 Hydrogenation | -OH (C-5,6 saturated) | + |

Activity Key: ++++ (Very High), +++ (High), ++ (Moderate), + (Low)

Elucidation of Essential Structural Features for Biological Potency of this compound

The specific structural features of this compound that are essential for any potential biological potency have not been definitively elucidated in published research. For many pentacyclic triterpenoids, the presence and orientation of hydroxyl groups, the nature of the carbon skeleton, and the presence of specific functional moieties are critical for their biological effects.

To determine the essential structural features of this compound, a systematic structure-activity relationship (SAR) study would be necessary. This would involve the synthesis of various analogs with modifications at different positions of the molecule and subsequent biological evaluation. For instance, the importance of the hydroxyl group could be investigated by synthesizing derivatives where it is esterified, etherified, or removed.

Table 1: Hypothetical Structural Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Rationale |

| C-3 Hydroxyl Group | Esterification, Etherification, Oxidation | To assess the role of the hydroxyl group in hydrogen bonding and overall polarity. |

| Isopropenyl Group | Reduction, Oxidation, Epoxidation | To determine the influence of the isopropenyl moiety on biological activity. |

| Triterpene Backbone | Introduction of heteroatoms, Ring modification | To explore the impact of the core scaffold on target interaction. |

This table is illustrative and based on general principles of medicinal chemistry for triterpenoids, as specific SAR data for this compound is not available.

Conformational Analysis and Molecular Docking Studies with this compound and Target Molecules

Conformational analysis and molecular docking are powerful computational tools used to predict how a molecule like this compound might interact with biological targets at the molecular level. Such studies for this compound are not widely reported in the scientific literature.

A conformational analysis of this compound would involve computational methods to identify its most stable three-dimensional structures. This is crucial as the biological activity of a molecule is often dependent on its specific conformation that allows for optimal binding to a target protein or enzyme.

Molecular docking simulations could then be employed to predict the binding affinity and orientation of these conformers within the active site of a known or hypothesized biological target. These in silico studies can provide valuable insights into potential mechanisms of action and guide the design of more potent derivatives. For example, docking studies of other pentacyclic triterpenoids have been used to investigate their interactions with targets such as various enzymes and receptors involved in disease pathways. nih.govnih.gov

Table 2: Potential Biological Targets for Molecular Docking Studies of this compound

| Target Class | Specific Example | Rationale for Investigation |

| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Many triterpenoids exhibit anti-inflammatory activity by inhibiting these enzymes. |

| Receptors | Nuclear receptors (e.g., PPARs) | Triterpenoids are known to modulate the activity of nuclear receptors. |

| Kinases | Protein Kinase B (Akt) | Kinases are crucial in cell signaling pathways and are common drug targets. |

This table presents potential targets based on the known activities of similar triterpenoid (B12794562) compounds, as specific docking studies for this compound are not available.

Advanced Analytical Methodologies for Beta Simiarenol Quantification and Detection

Chromatographic Quantification of beta-Simiarenol in Biological Matrices and Extracts

Chromatographic techniques are fundamental for the separation of this compound from other structurally related triterpenoids and matrix components. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly its advanced version, ultra-high-performance liquid chromatography (UPLC), are the most employed methods.

Gas Chromatography (GC): GC is a powerful tool for analyzing volatile and thermally stable compounds. researchgate.net For triterpenoids like this compound, which have low volatility, derivatization is often required to increase their volatility and thermal stability. However, GC coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) has been successfully used for the quantification of underivatized triterpenes. scielo.brresearchgate.net The choice of the capillary column's stationary phase is critical for achieving the desired separation. For instance, a study on triterpenes in oleoresins found that a mid-polarity column (DB-17HT) was effective in separating isomers like α-amyrin and lupeol, which often co-elute on low-polarity columns. scielo.br In a comparative analysis of phytochemicals in Leptadenia reticulata, GC-MS was used to quantify this compound in various solvent extracts of the plant's leaves and stems. phcogj.com The analysis showed this compound present at 2.06% in the methanolic leaf extract and 1.80% in the methanolic stem extract. phcogj.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for the analysis of non-volatile and thermolabile compounds like triterpenoid (B12794562) glycosides and acids. nih.govphcogres.com Reversed-phase columns, such as C18, are most common for separating these compounds. nih.govphcogres.comresearchgate.net Detection can be challenging as many triterpenoids lack a strong UV chromophore. nih.gov Consequently, detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers are often preferred. nih.govphcogres.com A UPLC-ELSD method was developed for the rapid analysis of triterpenoids, achieving separation within 5.5 minutes. nih.gov While direct quantification of this compound using a standalone HPLC-UV/ELSD system is less common in literature, the principles are well-established for related triterpenoids and could be readily adapted. The complexity of biological matrices can influence chromatographic behavior, but studies have shown that with proper sample preparation, retention times remain consistent. nih.gov

Table 1: Examples of Chromatographic Methods for Triterpenoid Analysis This table is interactive and can be sorted by clicking on the column headers.

| Technique | Analyte(s) | Matrix | Column | Key Findings | Reference |

|---|---|---|---|---|---|

| GC-MS | This compound, other phytochemicals | Leptadenia reticulata extracts | Not specified | Quantified this compound at 2.06% in leaf extract and 1.80% in stem extract. | phcogj.com |

| GC-FID | α-amyrin, β-amyrin, lupeol, etc. | Protium species oleoresins | DB-17HT | Achieved successful separation of α-amyrin and lupeol. Method validated for quantification. | scielo.br |

| UPLC-UV/ELSD | Triterpenoid glycosides, formononetin | Actaea racemosa extracts | Acquity UPLC BEH C18 | Rapid separation (5.5 min) and quantification with detection limits of 5-10 µg/mL for triterpenoids. | nih.gov |

| UPLC-MS | Triterpenoid saponins (B1172615) | Ardisia japonica | Zorbax Eclipse Plus C18 | Developed a sensitive and reproducible method for simultaneous quantification of six saponins. | phcogres.com |

Spectrometric Approaches for Trace Analysis and Metabolite Profiling of this compound

Spectrometry, particularly mass spectrometry (MS), is indispensable for the structural elucidation and sensitive detection of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role, primarily in the structural confirmation of isolated compounds.

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern of analytes, enabling their identification. In GC-MS analysis, the electron impact (EI) ionization source generates characteristic fragments. The mass spectrum of this compound shows a specific fragmentation pattern that allows its differentiation from isomers. For example, the loss of an isopropyl group (M-43) from a key fragment (m/z 274 to m/z 231) is a characteristic feature that helps confirm its identity. core.ac.uk Untargeted metabolomics studies often use high-resolution mass spectrometry to identify a wide range of compounds, including triterpenoids, in complex plant extracts. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is excellent for detection and identification within a complex mixture, NMR is the gold standard for the complete structural elucidation of purified compounds. For triterpenoids, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the exact structure and stereochemistry. However, due to its relatively low sensitivity compared to MS, NMR is not suitable for trace analysis and typically requires prior isolation and purification of the analyte. mdpi.com Its application in the direct analysis of this compound within crude extracts is challenging due to the low concentration and signal overlap from other metabolites. mdpi.com

Ambient Mass Spectrometry: Newer techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are emerging as powerful tools for the rapid analysis of samples with minimal preparation. rsc.orgresearchgate.net These ambient MS methods allow for direct surface analysis and could potentially be applied to plant tissues for the rapid screening of this compound. rsc.org

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for this compound Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, are the state-of-the-art for analyzing complex mixtures. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS enhances the selectivity and sensitivity of traditional GC-MS by using an additional stage of mass analysis. rsc.org This is particularly useful for quantifying trace-level analytes in highly complex matrices by minimizing interferences. researchgate.net In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing high specificity. While specific GC-MS/MS methods for this compound are not extensively detailed in the reviewed literature, the technique is widely applied for the analysis of other phytochemicals and residues, demonstrating its potential for robust and sensitive quantification. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for analyzing a broad range of compounds in biological fluids and extracts. nih.govresearchgate.netnih.gov It combines the versatility of liquid chromatography for separating non-volatile compounds with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is particularly advantageous as it often requires minimal sample preparation and can analyze a wider range of compounds, including both the aglycone (like this compound) and its glycosidic forms, without the need for derivatization. rsc.orgnih.gov Studies on various analytes in biological matrices have demonstrated the development of high-throughput methods with short chromatographic run times (e.g., 2 minutes) and low limits of quantification. nih.govupf.edu For instance, a study on the triterpenoid saponins in Pulsatilla chinensis utilized UHPLC-QQQ-MS (a type of LC-MS/MS) to simultaneously quantify 119 different triterpenoids. nih.gov Similar strategies can be directly applied to develop targeted quantitative assays for this compound in various biological samples. nih.govnih.gov

Table 2: Comparison of Advanced Hyphenated Techniques for Phytochemical Analysis This table is interactive and can be sorted by clicking on the column headers.

| Technique | Advantages | Common Applications | Relevance for this compound | Reference |

|---|---|---|---|---|

| GC-MS | High resolution, established libraries for identification of volatile/derivatized compounds. | Analysis of essential oils, sterols, and underivatized triterpenes. | Proven for identification and quantification in plant extracts. researchgate.netphcogj.comcore.ac.uk | researchgate.netphcogj.com |

| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile and thermolabile compounds, minimal sample prep. | Drug metabolite analysis, pesticide residue testing, comprehensive metabolomics. | Ideal for quantifying this compound and its potential metabolites/glycosides in biological fluids and extracts. | nih.govnih.govnih.gov |

| UHPLC-Q-TOF-MS | High resolution and mass accuracy, enables identification of unknown compounds. | Untargeted metabolomics, phytochemical profiling. | Can be used for discovery and tentative identification of this compound and related triterpenoids in new plant sources. | nih.gov |

Development and Validation of Bioanalytical Methods for this compound in Research

The development and validation of a bioanalytical method are essential to ensure that the results are reliable, reproducible, and accurate for their intended purpose. researchgate.netasiapharmaceutics.infojapsonline.com This process is a regulatory requirement for clinical studies and a benchmark for high-quality research. nih.govjapsonline.com

Method Development: The development phase involves optimizing all analytical steps, including:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix (e.g., plasma, urine, tissue homogenate). japsonline.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. mdpi.com The goal is to achieve high and reproducible recovery of the analyte with minimal matrix effects. upf.edu

Chromatographic Separation: This involves selecting the appropriate column, mobile phase, and gradient conditions to achieve a good peak shape and separation from other matrix components and potential metabolites. japsonline.com

Mass Spectrometric Detection: This includes optimizing the ionization source parameters and selecting specific and sensitive MRM transitions for the analyte and the internal standard. nih.gov

Method Validation: Once developed, the method must be rigorously validated according to established guidelines. nih.govjapsonline.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the determined value to the true value, typically expressed as a percentage. For fortified samples, average apparent recovery between 93.2% and 112.0% has been reported for LC-MS/MS methods. nih.gov

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Repeatability (within-run) and reproducibility (between-run) CVs are typically required to be within 15% (20% at the lower limit of quantification). nih.govjapsonline.com

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. researchgate.net

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. scielo.br

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). researchgate.net

A "fit-for-purpose" approach is often used, where the extent of validation depends on the intended use of the data, for example, in early discovery versus later-stage clinical trials. drugdiscoverytrends.com For a compound like this compound, developing and validating a robust LC-MS/MS method would be the standard approach for pharmacokinetic or biomarker studies. nih.gov

Ecological and Physiological Roles of Beta Simiarenol in Natural Systems

Beta-Simiarenol as a Component of Plant Defense Mechanisms

As a secondary metabolite, this compound is not essential for primary growth but is crucial for the plant's defense and resilience. It is a significant component of the chemical arsenal (B13267) that plants deploy to protect themselves from both environmental stressors and biological threats.

This compound has been identified as a contributor to drought tolerance in certain plant species, most notably in sorghum (Sorghum bicolor). researchgate.net Plants combat drought stress through various physiological and biochemical adjustments, including the modification of their surface chemistry to prevent water loss. mdpi.com The accumulation of triterpenoids, such as this compound, in the cuticular wax is a key adaptive strategy. researchgate.netnih.gov This waxy layer forms a nearly impermeable barrier, crucial for helping the plant cope with drought conditions. nih.gov While the broader category of plant sterols and their derivatives are known to be involved in abiotic stress responses by modulating membrane stability, the specific contribution of this compound in sorghum points to its direct role in enhancing resilience to water scarcity. mdpi.combohrium.com

The mechanism is largely physical, where the incorporation of this compound into the cuticular wax enhances the barrier properties of the cuticle, thereby reducing non-stomatal water loss, a critical factor for survival during prolonged dry periods. nih.govnih.gov

The aerial surfaces of plants are covered by a cuticle, a protective layer primarily composed of a cutin polymer matrix with embedded and overlying waxes. nih.gov These cuticular waxes are a plant's first line of defense against a multitude of environmental factors, including UV radiation, pathogen attack, and, crucially, uncontrolled water loss. nih.gov this compound is a significant triterpenoid (B12794562) constituent of the cuticular wax in several plant species. researchgate.net

In Sorghum bicolor, there is a distinct chemical shift in the composition of leaf wax as the plant matures. nih.gov While juvenile leaves are primarily coated with very-long-chain primary alcohols, the leaves of adult plants are dominated by a mixture rich in pentacyclic triterpenoids, with this compound being a principal component. nih.gov This transition is significant because the majority of a sorghum plant's leaf surface area over its lifetime is produced during the adult phase, meaning this triterpenoid-rich wax protects the plant for most of its life. nih.gov Research has identified a specific simiarenol (B1681680) synthase enzyme in sorghum responsible for generating this major wax compound. nih.gov

Similarly, this compound has been identified as a component of the surface wax in the panicles of oats and in various Euphorbia species, highlighting its widespread role in forming protective surface layers across different plant families. researchgate.netnih.gov

Table 7.1: Triterpenoid Composition in Adult Sorghum Leaf Wax

| Triterpenoid Compound | Primary Function in Wax |

| This compound | Major structural component, enhances barrier properties |

| α-Amyrin | Contributes to wax mixture |

| β-Amyrin | Contributes to wax mixture |

| Fernenol | Contributes to wax mixture |

This interactive table summarizes the key triterpenoids found in the cuticular wax of adult sorghum leaves, based on research findings. nih.gov

Inter-species Chemical Communication Involving this compound

While this compound is not widely documented as a semiochemical—a molecule used for signaling between organisms (e.g., pheromones or kairomones)—it plays a significant role in inter-species interactions, primarily as a defensive agent. bioprotectionportal.complantprotection.plplantprotection.pl Its presence in plant tissues and extracts has been linked to antimicrobial, antimycobacterial, and anti-leishmanial activities. nih.govnih.gov

Role of this compound in Plant Growth and Development

The direct role of this compound in regulating plant growth and development is not as clearly defined as its function in defense. Triterpenoids are generally considered secondary metabolites involved in environmental interactions rather than primary compounds essential for growth. researchgate.net However, there is an indirect link through its biosynthetic pathway.

Cycloartanes, a class of triterpenoids structurally related to this compound, are known to be involved in the biosynthesis of sterols in plants of the Euphorbia genus. nih.gov Plant sterols (phytosterols) are indispensable for plant life; they are essential components of cell membranes, influencing fluidity and permeability, and serve as precursors to brassinosteroids, a class of steroid hormones that regulate a wide array of processes including cell division, elongation, and differentiation. mdpi.comnih.govnih.gov

Therefore, while this compound itself may not act as a growth hormone, its production is part of a broader metabolic network that also yields compounds critical for the plant's fundamental growth and developmental programs. nih.gov The primary function of this compound, however, appears to be centered on defense and stress adaptation rather than direct growth regulation. researchgate.net

Emerging Research Frontiers and Future Perspectives for Beta Simiarenol

Integration of Omics Technologies in beta-Simiarenol Research (e.g., Genomics, Transcriptomics, Metabolomics)

The integration of "omics" technologies is revolutionizing the study of plant secondary metabolites, and β-simiarenol is no exception. These high-throughput approaches provide a holistic view of the molecular processes governing the biosynthesis and regulation of this compound.

Genomics: The foundation of omics-based research lies in genomics. While a specific genome project for a high-producing β-simiarenol plant has not been the primary focus, the identification of the multifunctional oxidosqualene cyclase (OSC) from Zea mays, ZmOSC1, which can synthesize simiarenol (B1681680), is a significant genomic breakthrough. nih.gov This discovery was made possible through genome mining and phylogenetic analyses, demonstrating the power of genomic data in identifying key biosynthetic genes. nih.gov Future genomic studies on plants known to produce β-simiarenol, such as those from the Rhizophoraceae family, could reveal the full suite of genes involved in its biosynthesis and regulation.

Transcriptomics: Transcriptome analysis, which examines the complete set of RNA transcripts in a cell, offers a dynamic snapshot of gene expression under specific conditions. For instance, transcriptome analyses of maize roots and developing kernels have provided vast datasets on gene expression patterns related to growth, development, and stress responses. nih.govnih.govmdpi.com While these studies have not specifically targeted β-simiarenol, they lay the groundwork for future research. By comparing the transcriptomes of high versus low β-simiarenol-producing plant tissues or varieties, researchers can identify candidate genes, including transcription factors that regulate the expression of biosynthetic genes like ZmOSC1. nih.gov

Metabolomics: Metabolomics, the comprehensive study of metabolites in a biological system, provides a direct functional readout of cellular activity. Non-targeted metabolomic profiling of maize has been employed to understand the chemical diversity and response to various stimuli. researchgate.netnih.govnih.govfrontiersin.org Such approaches can be used to correlate the accumulation of β-simiarenol with other metabolites, potentially revealing pathway intermediates and regulatory molecules. Combining metabolomic data with transcriptomic data can create a powerful platform for gene-to-metabolite network construction, offering a deeper understanding of the metabolic pathways leading to β-simiarenol.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Key Findings/Potential |

| Genomics | Identification of biosynthetic genes through genome mining and comparative genomics. | Discovery of ZmOSC1 from Zea mays, a multifunctional oxidosqualene cyclase that produces simiarenol. nih.gov |

| Transcriptomics | Identification of differentially expressed genes in high vs. low this compound producing tissues. | Potential to uncover regulatory genes (e.g., transcription factors) and other pathway enzymes. nih.gov |

| Metabolomics | Profiling of metabolites to identify pathway intermediates and related compounds. | Correlation of this compound accumulation with other metabolic changes in the plant. researchgate.netnih.govnih.govfrontiersin.org |

Novel Applications of this compound beyond Traditional Pharmacological Research (e.g., Synthetic Biology, Agricultural Enhancement)

While the pharmacological properties of triterpenoids are well-documented, the unique characteristics of β-simiarenol open doors to novel applications in synthetic biology and agriculture.